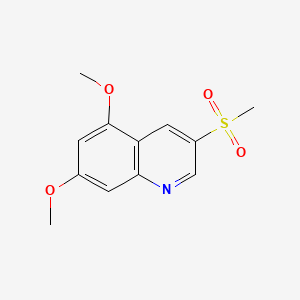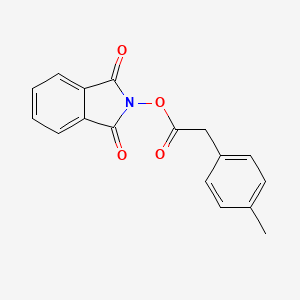
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
One common method involves the trifluoromethylation of a suitable precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . Another approach includes the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group under mild conditions .
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Análisis De Reacciones Químicas
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it a useful tool in studying biological systems, especially in the context of fluorine’s effects on biological activity.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is primarily influenced by the presence of the fluoro and trifluoromethyl groups. These groups can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with molecular targets. The compound may interact with enzymes and receptors, modulating their activity through various pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one: This compound has a methylthio group instead of a fluoro group, which can lead to different chemical and biological properties.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one:
The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it a versatile compound in various fields.
Propiedades
Número CAS |
1305324-28-0 |
|---|---|
Fórmula molecular |
C10H8F4O |
Peso molecular |
220.16 g/mol |
Nombre IUPAC |
1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
GVZQMWSAQIMJPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


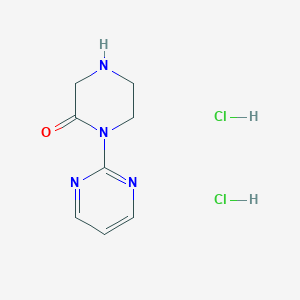

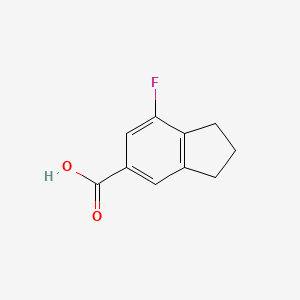
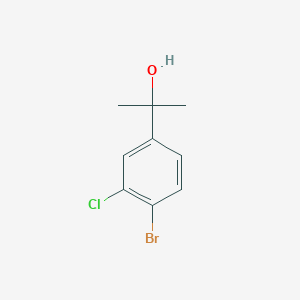



![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
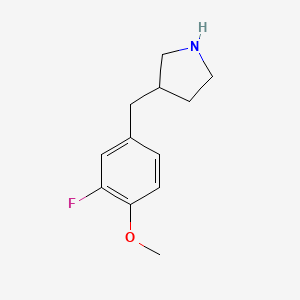
![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)
